Ortho- vs. Meta-Chloro Isomer: Inverse Selectivity for Cancer-Related Carbonic Anhydrase Isoforms IX and XII
In a direct head-to-head comparison within the same study, the target ortho-chloro compound (Compound 3) exhibits 3-fold lower potency against hCA IX but superior potency against hCA XII compared to its meta-chloro analog (Compound 2). Specifically, Compound 3 inhibits hCA IX with a Ki of 300 nM and hCA XII with a Ki of 1300 nM, whereas Compound 2 shows a Ki of 100 nM for hCA IX and 220 nM for hCA XII [1]. Both compounds are inactive against off-target isoforms hCA I and II (Ki > 1000 µM).
| Evidence Dimension | Inhibitory constant (Ki) for hCA IX and hCA XII |
|---|---|
| Target Compound Data | Ki hCA IX = 300 nM; Ki hCA XII = 1300 nM |
| Comparator Or Baseline | Compound 2 (meta-chloro isomer): Ki hCA IX = 100 nM; Ki hCA XII = 220 nM |
| Quantified Difference | 3-fold less potent against hCA IX; 5.9-fold more potent against hCA XII (for Compound 3 vs 2) |
| Conditions | Stopped-flow CO2 hydrase assay against recombinant human carbonic anhydrase isoforms I, II, IX, XII |
Why This Matters
For research applications targeting hCA XII over hCA IX, the ortho-chloro isomer is the clearly superior choice, demonstrating that isomer-level specification is critical for obtaining the desired biological selectivity.
- [1] Guglielmi, P., Rotondi, G., Secci, D., Angeli, A., Chimenti, P., Nocentini, A., ... & Supuran, C. T. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1891-1905. View Source
